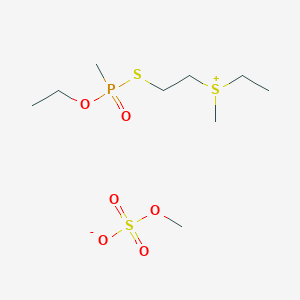
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate is a chemical compound with the molecular formula C2H6O2S It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with sulfur trioxide, followed by the addition of a methylating agent. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, methylsulfomethylate is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the efficiency of the reaction and reduce the production time. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of methylsulfomethylate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of methylsulfomethylate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides.
科学的研究の応用
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of methylsulfomethylate involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, which can influence various biochemical processes.
類似化合物との比較
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be compared with other similar compounds, such as dimethyl sulfone and methyl sulfonate. These compounds share some structural similarities but differ in their chemical properties and applications. For example, dimethyl sulfone is commonly used as a dietary supplement, while methyl sulfonate is used in industrial applications.
List of Similar Compounds
- Dimethyl sulfone
- Methyl sulfonate
- Ethylsulfomethylate
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
2562-54-1 |
|---|---|
分子式 |
C9H23O6PS3 |
分子量 |
354.5 g/mol |
IUPAC名 |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-ethyl-methylsulfanium;methyl sulfate |
InChI |
InChI=1S/C8H20O2PS2.CH4O4S/c1-5-10-11(3,9)12-7-8-13(4)6-2;1-5-6(2,3)4/h5-8H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
AUACWHVUVIIDOR-UHFFFAOYSA-M |
SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
正規SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
同義語 |
GD-42 methylsulfomethylate O-ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















